molecular formula C16H16ClNO3 B5701360 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No. B5701360
M. Wt: 305.75 g/mol
InChI Key: JIHPRHBAGCITSD-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A is primarily through its interaction with the glucocorticoid receptor. 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A binds to the receptor and induces a conformational change, leading to the recruitment of coactivators and the subsequent regulation of gene expression. This results in the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of gene expression. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been studied, with 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A showing promising anti-inflammatory effects through the inhibition of cytokine production. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been investigated for its analgesic properties, with studies showing a reduction in pain sensitivity through the regulation of ion channels.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A is its specificity for the glucocorticoid receptor, which allows for targeted therapeutic applications. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to have low toxicity levels in animal studies. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A. One area of interest is in the development of more efficient synthesis methods to improve the scalability and cost-effectiveness of production. Additionally, further studies on the mechanism of action and potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A in other diseases such as autoimmune disorders and neurological conditions could be explored. Finally, the development of more soluble forms of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A could improve its bioavailability and expand its use in experimental settings.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment, inflammation, and pain management. Its mechanism of action primarily involves its interaction with the glucocorticoid receptor, leading to the regulation of gene expression and subsequent biochemical and physiological effects. While 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has advantages such as specificity and low toxicity levels, its low solubility in water can limit its use in certain experimental settings. Future research directions could focus on improving synthesis methods, exploring new therapeutic applications, and developing more soluble forms of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A.

Synthesis Methods

2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A can be synthesized through the reaction between 4-chloro-3-methylphenol and 2-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then acetylated with acetic anhydride and hydrolyzed with sodium hydroxide to obtain 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been studied for its potential therapeutic applications in cancer treatment, inflammation, and pain management. In cancer research, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through its interaction with the glucocorticoid receptor. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been studied, with 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A showing promising anti-inflammatory effects. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide A has been investigated for its analgesic properties, with studies showing a reduction in pain sensitivity.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-9-12(7-8-13(11)17)21-10-16(19)18-14-5-3-4-6-15(14)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHPRHBAGCITSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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